molecular formula C9H8BrClO2 B14054555 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one

Cat. No.: B14054555
M. Wt: 263.51 g/mol
InChI Key: BILQDQQMUCPKQY-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. It is a brominated and chlorinated derivative of phenylpropanone, featuring a hydroxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropanone. The reaction typically involves the addition of bromine to 3-chlorophenylpropanone in the presence of a solvent and a catalyst. For instance, a reaction setup might include 33.7 grams of 3-chlorophenylpropanone, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst. The reaction is carried out at a controlled temperature of 15°C for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

Major Products Formed

    Substitution: Products include amines or thioethers.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of brominated and chlorinated phenylpropanones on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxy group, contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenylpropanone structure, along with a hydroxy group

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3

InChI Key

BILQDQQMUCPKQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)O)Br

Origin of Product

United States

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